N-(4-ethoxy-1,3-benzothiazol-2-yl)-1-benzofuran-2-carboxamide
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Overview
Description
Synthesis Analysis
The synthesis of derivatives related to this compound involves cyclocondensation reactions and other complex chemical processes. For instance, a series of innovative 5-(benzofuran-2-yl)-N'-(2-substituted-4-oxothiazolidin-3-yl)-1-phenyl-1H-pyrazole-3-carboxamide derivatives were synthesized through various reactions including cyclocondensation and condensation with thioglycolic acid in DMF and with substituted aromatic aldehydes in ethanol (Idrees et al., 2019).
Molecular Structure Analysis
The molecular structure of related compounds can be determined using various spectroscopic techniques like IR, 1H NMR, 13C NMR, and Mass spectra. Crystal and molecular structure analysis using X-ray powder structure analysis has been conducted for similar derivatives, revealing intricate details like intermolecular hydrogen bonding and three-dimensional framework structures (Chakraborty et al., 2007).
Chemical Reactions and Properties
The compound and its derivatives exhibit a range of chemical reactions, crucial for their potential applications. For example, Co(II) complexes of related compounds demonstrate fluorescence quenching with alizarin dye, indicating electron transfer processes (Vellaiswamy & Ramaswamy, 2017).
Physical Properties Analysis
The physical properties of these compounds are often elucidated through various techniques like elemental analysis, FT-IR, and powder XRD spectra. These studies help in understanding the stability and physical state of the compound under different conditions.
Chemical Properties Analysis
The chemical properties, such as reactivity and interactions with other compounds, are crucial for potential applications in medicinal chemistry. For instance, benzothiazole derivatives have been evaluated for cytotoxic and antimicrobial activities, indicating their potential use in medical applications (Nam et al., 2010).
properties
IUPAC Name |
N-(4-ethoxy-1,3-benzothiazol-2-yl)-1-benzofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O3S/c1-2-22-13-8-5-9-15-16(13)19-18(24-15)20-17(21)14-10-11-6-3-4-7-12(11)23-14/h3-10H,2H2,1H3,(H,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUEBVPZEFVTGEI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C2C(=CC=C1)SC(=N2)NC(=O)C3=CC4=CC=CC=C4O3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-ethoxybenzo[d]thiazol-2-yl)benzofuran-2-carboxamide |
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